molecular formula C13H10O3S B2445405 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide CAS No. 931114-41-9

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide

Cat. No.: B2445405
CAS No.: 931114-41-9
M. Wt: 246.28
InChI Key: NEUKNEIRLXPDLI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide is a heterocyclic organic compound that contains both naphthalene and thiophene in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide typically involves the reaction of naphtho[1,2-b]thiophene with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by oxidation to form the 1,1-dioxide structure. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and DNA interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide is unique due to the presence of both naphthalene and thiophene rings, along with the hydroxymethyl and dioxide groups. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(1,1-dioxobenzo[g][1]benzothiol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17(11,15)16/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUKNEIRLXPDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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